molecular formula C11H18N2O4 B1529868 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one CAS No. 1363381-20-7

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Cat. No.: B1529868
CAS No.: 1363381-20-7
M. Wt: 242.27 g/mol
InChI Key: XVGAQOILVLJWLR-UHFFFAOYSA-N
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Description

“2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one” is a chemical compound with the CAS Number: 1363381-20-7 . Its IUPAC name is tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H18N2O4 . The InChI code is 1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 242.27 . It is a solid at room temperature .

Scientific Research Applications

Catalyst-Free Formal Cyclization Cascade Sequence

An innovative approach for constructing O,O,N-spiro compounds, which include both a 1,3-oxazine and a furan ring, has been developed through a catalyst-free formal cyclization cascade sequence. This method utilizes isocyanides with two molecules of acylketene formed in situ from thermal-induced Wolff rearrangement of 2-diazo-1,3-diketones. This reaction demonstrates good functional group tolerance and is compatible with various isocyanides and 2-diazo-1,3-diketones, showing potential in synthesizing complex spiro compounds efficiently (Luo et al., 2020).

Spiropentane Mimics of Nucleosides

Research into spirocyclic analogues of nucleosides like 2'-deoxyadenosine and 2'-deoxyguanosine has led to the synthesis of all four isomeric spiropentanes. These compounds show modest inhibition against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), with one isomer being a substrate for adenosine deaminase. This study highlights the potential of spirocyclic compounds in antiviral applications (Guan et al., 2000).

Iodocyclization of N-Arylpropynamides

A method involving hypervalent iodine reagent to trigger iodocyclization of N-arylpropynamides has been developed, offering a divergent synthesis of iodinated quinolin-2-ones and spiro[4,5]trienones. This reaction showcases the versatility of iodocyclization in synthesizing spiro compounds and highlights the role of substituent patterns in determining the final product (Zhou et al., 2017).

Synthesis of Polyhedral Compounds

Studies on the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with isatin and its derivatives have led to the synthesis of spiro(1,3-diazaadamantane-2,3′-oxindoles). This research contributes to the understanding of spiro compound synthesis and their potential applications in medicinal chemistry (Agadzhanyan & Gevorkyan, 1997).

Safety and Hazards

The safety information for “2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGAQOILVLJWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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